2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine
Description
2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with benzenesulfonyl and bromomethoxybenzoyl groups
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-15-9-10-18(20)17(12-15)19(22)21-11-5-6-14(21)13-26(23,24)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQERFCTYPOEYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable pyrrolidine derivative under basic conditions to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with 2-bromo-5-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromomethoxybenzoyl group can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Azide or thiocyanate derivatives.
Scientific Research Applications
2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromomethoxybenzoyl group may enhance the compound’s binding affinity to its targets, leading to increased potency. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(benzenesulfonyl)methyl]-1-(2-chloro-5-methoxybenzoyl)pyrrolidine
- 2-[(benzenesulfonyl)methyl]-1-(2-fluoro-5-methoxybenzoyl)pyrrolidine
- 2-[(benzenesulfonyl)methyl]-1-(2-iodo-5-methoxybenzoyl)pyrrolidine
Uniqueness
2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the benzenesulfonyl and bromomethoxybenzoyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Biological Activity
The compound 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHBrNOS
- Molecular Weight: 396.29 g/mol
- CAS Number: Not specified in the search results.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and enzyme inhibition.
1. Anticancer Activity
Recent studies have shown that compounds structurally similar to this compound possess significant anticancer properties. For instance, a related compound demonstrated potent inhibitory effects on various cancer cell lines, including MCF-7 and HeLa cells, with IC values reported at approximately 8.47 µM and 9.22 µM, respectively .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | MCF-7 | 8.47 ± 0.18 | |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | HeLa | 9.22 ± 0.17 |
The mechanism of action for these compounds often involves the inhibition of key enzymes involved in tumor growth and angiogenesis, such as matrix metalloproteinases (MMPs).
2. Enzyme Inhibition
The compound has potential as a selective inhibitor of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Similar compounds have shown promising results in inhibiting PDE4, leading to reduced inflammation and improved respiratory function in preclinical models .
Table 2: PDE Inhibition Data
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a structurally related pyrrolidine derivative using MTT assays on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an effective anticancer agent .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of related compounds resulted in significant tumor regression and reduced metastasis, suggesting that these compounds could serve as viable candidates for further development in cancer therapy.
Q & A
Q. What are the established synthetic routes for this compound, and how is reaction progression monitored?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, pyrrolidine derivatives can be synthesized by reacting fluorinated benzaldehydes with dialkylamines in DMF at 150°C for 20 hours, followed by extraction and purification via ethyl acetate and ammonium chloride washes . Reaction progression is monitored using thin-layer chromatography (TLC) with silica gel plates to track intermediate formation and confirm completion . Yield optimization (e.g., 93% in one step) relies on stoichiometric control and inert conditions .
Q. How is the structural integrity of this compound confirmed?
Structural confirmation employs a combination of 1H NMR (e.g., δ 10.01 ppm for aldehyde protons) and X-ray crystallography . For instance, single-crystal X-ray diffraction (SC-XRD) with parameters like and resolves bond lengths and stereochemistry . Elemental analysis (e.g., 7.5% nitrogen content vs. 7.99% theoretical) further validates purity .
Q. What purification techniques are effective for isolating this compound?
Liquid-liquid extraction (e.g., ethyl acetate/water partitioning) removes polar by-products, while column chromatography on silica gel separates non-polar impurities. Drying agents like MgSO and reduced-pressure solvent evaporation ensure anhydrous, high-purity products (>95%) .
Advanced Research Questions
Q. How can reaction yields and purity be optimized, particularly with competing side reactions?
Optimization strategies include:
- Temperature control : Heating at 150°C in DMF minimizes side reactions like hydrolysis .
- Catalyst screening : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in heterocyclic coupling .
- Impurity profiling : High-performance liquid chromatography (HPLC) with C18 columns detects genotoxic impurities (e.g., nitro intermediates), guiding recrystallization or gradient elution for removal .
Q. How do researchers resolve discrepancies between spectroscopic data and theoretical predictions?
Conflicting NMR or mass spectrometry (MS) data may arise from tautomerism or residual solvents. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
- High-resolution MS (HR-MS) to distinguish isotopic patterns from adducts.
- SC-XRD validation to unambiguously assign molecular geometry, as seen in studies resolving dihedral angles (<sup>o</sup>) and hydrogen-bonding networks .
Q. What mechanistic insights explain regioselectivity in bromo-methoxy substitution reactions?
The bromine atom at the 2-position of the benzoyl group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the methoxy group at position 5. Computational studies (e.g., DFT calculations) model charge distribution to predict reactive sites, while kinetic experiments track intermediates via <sup>13</sup>C NMR .
Q. How are genotoxic impurities controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
